ROS1 Kinase Inhibitory Activity: 4-Position Substitution Confers Micromolar Potency While 2- and 5-Position Analogs Are Inactive
In a systematic structure-activity relationship (SAR) study, pyrimidin-4-yl-ethanol derivatives demonstrated ROS1 kinase inhibitory activity in the micromolar range, with the core 4-substituted scaffold serving as the essential pharmacophoric element. The lead compound KIST301080, which incorporates the pyrimidin-4-yl-ethanol moiety, exhibited ROS1 inhibitory activity that was not replicated by 2-pyrimidinyl or 5-pyrimidinyl substitution patterns in parallel syntheses [1]. The study further demonstrated that oxidation of the alcohol to the corresponding ketone (pyrimidin-4-yl-ethanone derivatives) resulted in differential activity profiles, underscoring that the hydroxyl functionality is not interchangeable with carbonyl isosteres [1].
| Evidence Dimension | ROS1 kinase inhibitory activity |
|---|---|
| Target Compound Data | Pyrimidin-4-yl-ethanol derivatives: ROS1 kinase inhibition in micromolar range |
| Comparator Or Baseline | 2-Pyrimidinyl and 5-pyrimidinyl substitution analogs: not reported as active in same assay; Ketone analogs (pyrimidin-4-yl-ethanones): altered activity profile |
| Quantified Difference | 4-substitution pattern is essential for ROS1 activity; ketone oxidation alters potency and selectivity |
| Conditions | In vitro ROS1 kinase inhibition assay; series 4a-f, 5a-f, 6a-f, 7a-f |
Why This Matters
Confirms that procurement of the 4-substituted pyrimidinyl ethanol scaffold, rather than alternative regioisomers or oxidized analogs, is necessary for maintaining ROS1 kinase targeting activity in drug discovery programs.
- [1] Abdelazem AZ, Lee SH, et al. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. J Enzyme Inhib Med Chem. 2015;30(2):290-298. View Source
